Gemcabene

Pharmacodynamics Combination Therapy LDL-C Lowering

Gemcabene (PD-72953) is a first-in-class oral lipid-altering agent. Unlike fibrates, it lacks PPAR-α/γ/δ agonism, reducing apoC-III mRNA to improve VLDL clearance. Its LDL-C lowering is additive with moderate statins but less than additive at high doses, enabling precise dose-response study designs. With 53.9% hsCRP reduction in statin add-on trials, it is ideal for dissecting lipid vs. anti-inflammatory effects. Use in HoFH models (26–30% LDL-C reduction), DDI studies (no PK alteration of statins/digoxin), and PPAR-independent mechanism research. Purity ≥98%.

Molecular Formula C16H30O5
Molecular Weight 302.41 g/mol
CAS No. 183293-82-5
Cat. No. B1671421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcabene
CAS183293-82-5
Synonyms6,6'-oxybis(2,2-dimethylhexanoic acid)
gemcabene
PD 72953
PD72953
Molecular FormulaC16H30O5
Molecular Weight302.41 g/mol
Structural Identifiers
SMILESCC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O
InChIInChI=1S/C16H30O5/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20/h5-12H2,1-4H3,(H,17,18)(H,19,20)
InChIKeySDMBRCRVFFHJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gemcabene (CAS 183293-82-5) Procurement Guide: Differentiated Lipid-Lowering Agent with Defined Comparator Data


Gemcabene (PD-72953; CAS 183293-82-5), chemically defined as 6,6'-oxybis[2,2-dimethylhexanoic acid] as the monocalcium salt, is a first-in-class, orally available small molecule lipid-altering agent in late-stage clinical development [1]. It reduces hepatic apolipoprotein C-III (apoC-III) mRNA expression, thereby enhancing very-low-density lipoprotein (VLDL) clearance and reducing plasma triglycerides, while also demonstrating significant low-density lipoprotein cholesterol (LDL-C) reduction and high-sensitivity C-reactive protein (hsCRP) lowering activity independent of statin pathways [2].

Gemcabene Procurement Rationale: Why Structural or In-Class Analogs Cannot Be Directly Substituted


Gemcabene exhibits a unique pharmacological signature that precludes simple substitution with other lipid-lowering agents. Unlike fibrates, which exert triglyceride-lowering effects primarily through peroxisome proliferator-activated receptor alpha (PPAR-α) agonism, gemcabene demonstrates no direct PPAR-α, PPAR-γ, or PPAR-δ transactivation activity, indicating a mechanistically distinct pathway [1]. Furthermore, its pharmacodynamic interaction profile with statins is fundamentally different from that of ezetimibe, another common add-on therapy; gemcabene's LDL-C lowering interaction with statins is less than additive at high statin doses, whereas ezetimibe maintains an additive effect across the full dose range [2]. These mechanistic and pharmacodynamic differentiations have direct implications for combination therapy strategies and safety profiles, underscoring the need for compound-specific, evidence-based procurement decisions.

Gemcabene Quantitative Evidence Guide: Head-to-Head Comparative Data for Scientific Selection


Gemcabene vs. Ezetimibe: Differential Pharmacodynamic Interaction with Statin Therapy

Gemcabene's interaction with statins for LDL-C lowering is significantly different from that of ezetimibe. A model-based analysis of data from nearly 10,000 patients revealed that ezetimibe exhibits a pharmacological-independent interaction, providing additive LDL-C reduction across the entire statin dose range [1]. In contrast, the gemcabene-statin interaction is less than independent, resulting in almost no additional LDL-C lowering when gemcabene is added to high-dose statin therapy, despite gemcabene having significant LDL-C efficacy as monotherapy or in combination with low-dose statins [1]. This difference dictates that gemcabene is not interchangeable with ezetimibe as an add-on to high-intensity statin regimens, and its utility is optimized under specific dosing conditions.

Pharmacodynamics Combination Therapy LDL-C Lowering Drug Interaction

Gemcabene vs. Fibrates: Lack of PPAR-α Agonism in Transcriptional Activation Assays

Despite sharing lipid-modifying effects with fibrates, gemcabene does not activate PPAR-α. In a comparative transcriptional assay, the active metabolite of fenofibrate (fenofibric acid) induced a concentration-dependent transactivation of human PPAR-α ranging from 2.4- to 30-fold [1]. In the same assay system, gemcabene showed no or little PPAR-α transactivation at all concentrations tested [1]. This extends to PPAR-δ, where gemcabene at the highest tested concentration (300 μM) showed only a marginal 3.2-fold response against human receptors, whereas known PPAR-δ agonists demonstrated 165- to 396-fold activation [1].

Mechanism of Action PPAR Nuclear Receptors In Vitro Pharmacology

Gemcabene Add-on Efficacy in Statin-Treated Patients: Quantified LDL-C and CRP Reduction vs. Placebo

In a randomized, double-blind, placebo-controlled Phase 2 study (NCT02571257) of hypercholesterolemic patients on stable statin therapy, the addition of gemcabene produced significant, dose-dependent reductions in LDL-C and C-reactive protein (CRP) compared to placebo [1]. At the 900 mg once-daily dose, gemcabene reduced LDL-C by a mean of 27.7% and CRP by a median of 53.9% versus placebo reductions of 6.2% and 11.1%, respectively [1].

Clinical Trial Phase 2 LDL-C hsCRP Statin Add-on

Gemcabene in Homozygous Familial Hypercholesterolemia (HoFH): LDL-C Reduction Where LDL-Receptor-Dependent Therapies Are Limited

HoFH is characterized by severely elevated LDL-C and a poor response to conventional therapies like statins and ezetimibe, which depend on a functional LDL receptor (LDLR) pathway [1]. Gemcabene acts independently of the LDLR [1]. In the COBALT-1 open-label study, HoFH patients already on maximally tolerated standard-of-care (including statins, ezetimibe, and PCSK9 inhibitors) achieved a mean LDL-C reduction from baseline of -26% at 300 mg (Week 4), -30% at 600 mg (Week 8), and -29% at 900 mg (Week 12) upon addition of gemcabene [1]. This contrasts with the class-level inference that statin and ezetimibe monotherapy provide only modest (<15-20%) additional LDL-C lowering in this patient population due to LDLR dependency [1].

HoFH Rare Disease LDL-C Adjunctive Therapy Open-Label Study

Gemcabene Drug-Drug Interaction Profile: Absence of CYP450 and P-gp Interactions vs. Class-Level Concerns

Gemcabene's primary metabolic pathway is glucuronidation via UGT2B7, not CYP450 oxidation [1]. In dedicated drug-drug interaction (DDI) studies, co-administration of gemcabene (900 mg) with high-dose atorvastatin (80 mg) or simvastatin (80 mg) did not significantly alter the exposure (Cmax and AUC) of either statin [2]. Furthermore, gemcabene did not affect digoxin exposure, confirming an absence of P-glycoprotein (P-gp)-mediated interaction [2]. This profile is in direct contrast to the class-level inference for many lipid-altering agents (e.g., certain fibrates), which are known to have CYP450-mediated interactions or increase statin exposure, thereby elevating myopathy risk.

Drug-Drug Interactions CYP450 P-glycoprotein Safety Statin Combination

Gemcabene Application Scenarios: Evidence-Based Selection for Research and Industrial Use


Investigating Statin-Additive LDL-C Reduction with Differentiated Pharmacodynamics

Researchers designing combination therapy studies should procure gemcabene when the objective is to evaluate an agent that provides robust LDL-C reduction as an add-on to moderate-intensity statins, but not high-intensity statins. As established by comparative modeling [1], gemcabene's pharmacodynamic interaction with statins is less than additive at high doses, making it a precise tool for studying statin dose-response interactions distinct from the additive effect seen with ezetimibe.

Studying Lipid Modulation in PPAR-α-Independent Pathways and Rare Dyslipidemias

For investigations focused on PPAR-independent mechanisms of triglyceride and apoC-III regulation, gemcabene is the preferred compound. Direct comparative transcriptional assays confirm its lack of PPAR-α agonism, in stark contrast to fenofibrate and other fibrates [2]. This unique profile also supports its application in rare disease models like HoFH, where LDL-receptor-dependent therapies fail, as evidenced by the COBALT-1 study showing a 26-30% LDL-C reduction [3].

Conducting Preclinical or Clinical Studies Requiring a Clean Drug-Drug Interaction Profile

Procure gemcabene for experimental systems or clinical protocols where co-administration with statins, digoxin, or other CYP450/P-gp substrates is required. Evidence from DDI studies confirms gemcabene does not alter the pharmacokinetics of high-dose atorvastatin, simvastatin, or digoxin, minimizing confounding variables and safety signals in combination therapy research [4].

Evaluating Anti-Inflammatory Effects on hsCRP Independent of Lipid Changes

For studies aiming to dissect lipid-lowering effects from anti-inflammatory outcomes, gemcabene offers a quantifiable advantage. In a statin add-on trial, gemcabene (900 mg) reduced median hsCRP by 53.9% compared to an 11.1% reduction with placebo, demonstrating a robust anti-inflammatory effect beyond its LDL-C reduction [5]. This makes it a valuable research tool for exploring the inflammatory hypothesis of cardiovascular disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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